N-[(4-chlorophenyl)methyl]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
Description
N-[(4-chlorophenyl)methyl]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide is a tricyclic sulfonamide derivative characterized by a rigid azatricyclo[7.3.1.0^{5,13}]trideca-triene core. The molecule features a sulfonamide group at the 7-position of the tricyclic system, substituted with a 4-chlorophenylmethyl moiety. Its synthesis and structural characterization likely employ crystallographic tools such as the SHELX program suite, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c20-16-6-3-13(4-7-16)12-21-26(24,25)17-10-14-2-1-9-22-18(23)8-5-15(11-17)19(14)22/h3-4,6-7,10-11,21H,1-2,5,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIWYMRLVSQVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NCC4=CC=C(C=C4)Cl)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide typically involves multiple steps, including the formation of the tricyclic core and the introduction of the chlorophenyl and sulfonamide groups. Common synthetic routes may involve:
Formation of the Tricyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Sulfonamide Formation: This can be accomplished through sulfonation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines have shown significant cytotoxicity:
- Cell Lines Tested : The compound was tested against multiple human tumor cell lines including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cells.
- Results : The most active derivatives exhibited low micromolar GI50 levels (growth inhibition) ranging from 1.9 to 3.0 μM against 13 different tumor cell lines .
Case Study 1: Antitumor Efficacy
In a study published in Cancer Letters, researchers synthesized several derivatives of the compound and evaluated their anticancer activity using the National Cancer Institute's NCI-60 cell line panel. Notably:
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| Compound A | Lung | 2.1 |
| Compound B | Colon | 2.8 |
| Compound C | Breast | 3.0 |
These results underscore the compound's broad-spectrum anticancer activity .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the chlorophenyl moiety significantly influenced the compound's potency against cancer cells:
| Modification | Activity Change |
|---|---|
| Addition of Methyl Group | Increased potency |
| Substitution at Position X | Decreased activity |
This analysis aids in guiding future synthetic efforts to optimize efficacy .
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group may inhibit enzymes by mimicking the structure of natural substrates, while the chlorophenyl group may enhance binding affinity to target proteins. The tricyclic core provides structural stability and specificity in its interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the compound with structurally related azatricyclic derivatives, focusing on substituent effects, molecular properties, and commercial availability.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Lipophilicity: The 4-chlorophenylmethyl substituent in the primary compound provides moderate hydrophobicity, while the 3,4-dichlorophenyl analog (C18H16Cl2N2O3S) exhibits higher lipophilicity due to dual chlorine atoms . This may influence membrane permeability or target-binding affinity.
Functional Group Variations: Replacement of the sulfonamide group with an ethanediamide (as in ) introduces hydrogen-bonding capabilities but may alter target specificity. The carbaldehyde analog (C13H15NO) serves as a synthetic intermediate, enabling further functionalization .
Commercial Availability: The benzyl-phenyl sulfonamide (CAS 896375-30-7) is commercially available in milligram to gram quantities, with prices ranging from $574/1mg to $1,654/100mg . This suggests established synthetic routes but high costs due to complexity. No pricing or availability data are provided for the primary compound, but analogs like the dichlorophenyl derivative (CAS 898464-84-1) indicate similar market niches .
Structural Rigidity :
- All compounds share the azatricyclo[7.3.1.0^{5,13}]trideca-triene core, which imposes conformational restraint. This rigidity may enhance binding selectivity in biological systems.
Biological Activity
N-[(4-chlorophenyl)methyl]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide is a complex organic compound with notable biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, drawing from diverse research sources to provide a comprehensive overview.
Chemical Structure
The compound's structure is characterized by a tricyclic framework with a sulfonamide group and a chlorophenyl substituent. The molecular formula can be represented as . The presence of the sulfonamide moiety is significant for its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties against various pathogens. For example:
- In vitro studies have demonstrated the efficacy of related sulfonamide derivatives against bacteria such as Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The sulfonamide group is known to inhibit bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA), essential for nucleic acid synthesis.
Anticancer Activity
There is emerging evidence suggesting that this compound may possess anticancer properties:
- Cell Line Studies : In vitro assays on cancer cell lines have shown that related compounds induce apoptosis and inhibit proliferation in HeLa and MCF-7 cells.
- Mechanistic Insights : The tricyclic structure may interact with DNA or specific proteins involved in cell cycle regulation, leading to growth inhibition.
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Activity Assessment :
Pharmacological Profile
The pharmacological profile of this compound suggests several potential therapeutic applications:
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-[(4-chlorophenyl)methyl]-2-oxo-1-azatricyclo[...]sulfonamide?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) accelerate cyclization but may increase side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) improve selectivity for sulfonamide formation .
- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts may stabilize transition states in cycloaddition steps.
- Statistical design of experiments (DoE) is recommended to minimize trial-and-error approaches, as outlined in chemical engineering frameworks .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity in the azatricyclic core and substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects trace impurities (<0.5% by area).
- X-ray Crystallography : Resolves stereochemical ambiguities in the tricyclic framework (e.g., chair vs. boat conformations) .
- HPLC-PDA : Quantifies purity (>98% for biological assays) and monitors degradation products under stress conditions .
Q. How does the compound’s bicyclic structure influence its reactivity with biological targets?
- Methodological Answer : The 1-azatricyclo[7.3.1.0^{5,13}]trideca-triene core creates a rigid, planar conformation that enhances π-π stacking with aromatic residues in enzyme active sites. The sulfonamide group acts as a hydrogen-bond acceptor, while the 4-chlorophenyl moiety increases lipophilicity, improving membrane permeability. Comparative studies of analogs suggest that replacing the chloro group with methoxy reduces target affinity by 40–60% .
Advanced Research Questions
Q. How can computational methods enhance the design of novel derivatives with improved activity?
- Methodological Answer :
- Quantum Mechanical Calculations : Predict regioselectivity in electrophilic substitution reactions (e.g., Fukui indices identify nucleophilic sites).
- Molecular Dynamics (MD) Simulations : Model binding interactions with targets (e.g., kinases, GPCRs) to prioritize derivatives for synthesis.
- Reaction Path Search Algorithms : ICReDD’s integrated computational-experimental workflows reduce optimization time by 30–50% by predicting viable reaction conditions (e.g., solvent/catalyst pairs) .
- SAR Machine Learning : Train models on existing bioactivity data to predict substituent effects on IC₅₀ values .
Q. What strategies resolve contradictions in biological activity data across independent studies?
- Methodological Answer :
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives.
- Pharmacokinetic Profiling : Compare metabolic stability (e.g., microsomal half-life) and plasma protein binding to contextualize potency disparities.
- Crystallographic Studies : Resolve if structural polymorphisms (e.g., tautomerism) alter binding modes .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to harmonize data from heterogeneous experimental setups .
Q. What methodologies elucidate the reaction mechanisms of sulfonamide derivatization in this compound?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps (e.g., C–H vs. N–H bond cleavage).
- In Situ IR Spectroscopy : Monitor intermediates during sulfonamide hydrolysis or alkylation.
- DFT Calculations : Map energy barriers for proposed pathways (e.g., SN2 vs. radical mechanisms in allylic substitutions) .
- Trapping Experiments : Add radical scavengers (e.g., TEMPO) to confirm/refute radical intermediates .
Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) in analogs?
- Methodological Answer :
- Fragment-Based Design : Systematically vary substituents (e.g., halogens, alkyl chains) on the 4-chlorophenyl and azatricyclic moieties.
- DoE for Parallel Synthesis : Use fractional factorial designs to screen 20–30 analogs in 4–6 batches, testing variables like steric bulk and electronic effects.
- Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity using regression models .
- Covalent Docking Studies : Prioritize analogs predicted to form hydrogen bonds with catalytic residues (e.g., Ser/Thr kinases) .
Q. What are best practices for ensuring reproducibility in multi-step syntheses of this compound?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability.
- Strict Control of Water/Oxygen : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard additions).
- Batch Record Standardization : Document deviations (e.g., stirring rate, cooling gradients) that impact yield >5%.
- Cross-Validation : Replicate key steps (e.g., cyclization) in ≥2 independent labs to confirm robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
